molecular formula C15H22N4O3 B6242063 tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 2411199-58-9

tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B6242063
CAS No.: 2411199-58-9
M. Wt: 306.4
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Description

Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate: is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting with the formation of the diazepane ring. One common approach is the reaction of a suitable pyrazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of diazepane derivatives with biological targets. It can serve as a probe to investigate the binding affinity and activity of various receptors and enzymes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.

Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

  • Tert-butyl 4-(5-formylpyrid-2-yl)piperazine-1-carboxylate: This compound is structurally similar but contains a pyridine ring instead of a pyrazine ring.

  • Tert-butyl 4-(5-formylpyrimidin-2-yl)-1,4-diazepane-1-carboxylate: This compound has a pyrimidine ring in place of the pyrazine ring.

Uniqueness: Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

2411199-58-9

Molecular Formula

C15H22N4O3

Molecular Weight

306.4

Purity

95

Origin of Product

United States

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